Boiling Point Comparison of 4-Substituted Thiazole Acetic Acid Derivatives
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid exhibits a predicted boiling point of 333.9±22.0 °C . In contrast, the 4-methyl analog, 2-(4-methylthiazol-2-yl)acetic acid, has a lower predicted boiling point of 309.3±25.0 °C, while the 4-amino analog, 2-(4-aminothiazol-2-yl)acetic acid, has a significantly higher predicted boiling point of 399.0±17.0 °C .
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 333.9±22.0 °C |
| Comparator Or Baseline | 2-(4-methylthiazol-2-yl)acetic acid: 309.3±25.0 °C; 2-(4-aminothiazol-2-yl)acetic acid: 399.0±17.0 °C |
| Quantified Difference | 24.6 °C higher than methyl analog; 65.1 °C lower than amino analog |
| Conditions | Predicted boiling point values from chemical databases |
Why This Matters
The moderate boiling point of the 4-chloro compound offers a practical advantage for purification and handling during synthesis, being less volatile than the 4-methyl analog and more manageable than the high-boiling 4-amino derivative.
